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Compound of Interest

Compound Name: AJG049 free base

Cat. No.: B1664468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental data available for AJG049, a

novel L-type calcium channel antagonist, and its selectivity for the CaV1.2 channel subtype.

The information is compiled from preclinical studies to assist researchers in evaluating its

potential as a pharmacological tool.

Executive Summary
AJG049 is a potent antagonist of L-type calcium channels, demonstrating high affinity for the

diltiazem-binding site. Experimental evidence in smooth muscle tissues, where CaV1.2 is the

predominant L-type channel, indicates that AJG049 is a more potent inhibitor than verapamil

and diltiazem. Its mechanism of action is characterized by concentration-, voltage-, and use-

dependent block. While exhibiting some tissue selectivity for intestinal over vascular smooth

muscle, a comprehensive selectivity profile of AJG049 across other voltage-gated calcium

channel subtypes (CaV1.3, CaV2.x, CaV3.x) is not yet publicly available. This guide presents

the existing data on AJG049 and provides context by comparing its characteristics with other

known L-type calcium channel blockers.

Data Presentation
Table 1: Inhibitory Potency (Ki) of AJG049 and Other
Calcium Channel Antagonists on L-type Ca2+ Currents
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Compound Tissue
Holding
Potential

Ki (nM) Reference

AJG049
Guinea-Pig Ileal

Myocytes
-60 mV 66.5 [1]

-90 mV 739.1 [1]

Guinea-Pig

Mesenteric

Arterial Myocytes

-60 mV 190.3 [1]

-90 mV 1900 [1]

Verapamil

Guinea-Pig

Mesenteric

Arterial Myocytes

-60 mV 300.8 [1]

Diltiazem

Guinea-Pig

Mesenteric

Arterial Myocytes

-60 mV 2400 [1]

Note: The inhibitory potency of AJG049 is voltage-dependent, showing higher affinity at a more

depolarized holding potential (-60 mV), which favors the inactivated state of the channel.

Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
The functional inhibition of L-type Ca2+ channels by AJG049 was determined using the whole-

cell patch-clamp technique on enzymatically dispersed smooth muscle cells from guinea-pig

ileum and mesenteric arteries.

Cell Preparation: Single smooth muscle cells were isolated from the respective tissues by

enzymatic digestion, likely using a solution containing collagenase.

Recording Configuration: The conventional whole-cell patch-clamp configuration was used to

measure inward Ca2+ (ICa) or Ba2+ (IBa) currents. Barium is often used as the charge

carrier to increase the current amplitude and reduce calcium-dependent inactivation.
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Solutions: The external solution typically contained a high concentration of BaCl2 or CaCl2

as the charge carrier, with other ions to maintain osmolarity and pH. The internal pipette

solution contained a Cs-based solution to block outward K+ currents, along with Ca2+

buffers (e.g., EGTA) and ATP.

Voltage Protocol: To elicit L-type currents, cells were held at a negative holding potential

(e.g., -90 mV or -60 mV) and depolarized with voltage steps (e.g., to 0 mV or +10 mV). The

effect of the compound was assessed by comparing the current amplitude before and after

drug application.

Data Analysis: Concentration-response curves were generated by applying increasing

concentrations of the antagonist, and the inhibitory constant (Ki) was calculated by fitting the

data with the Hill equation.

Radioligand Binding Assays
Binding affinity studies were performed to determine the interaction of AJG049 with the L-type

calcium channel.

Membrane Preparation: Membranes were prepared from tissues known to express a high

density of L-type calcium channels (e.g., heart or brain).

Radioligand: A radiolabeled ligand specific for the diltiazem binding site (e.g., [3H]diltiazem)

was used.

Assay Principle: The assay measures the ability of unlabeled AJG049 to compete with the

radioligand for binding to the receptor.

Procedure: A fixed concentration of the radioligand was incubated with the membrane

preparation in the presence of varying concentrations of AJG049.

Separation and Detection: Bound and free radioligand were separated by rapid filtration, and

the amount of radioactivity bound to the membranes was quantified using liquid scintillation

counting.

Data Analysis: The concentration of AJG049 that inhibits 50% of the specific binding of the

radioligand (IC50) was determined and converted to an affinity constant (Ki).
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Caption: Mechanism of AJG049 action on the CaV1.2 channel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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